2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a substituted imidazole derivative with a partially saturated five-membered ring system. Its molecular formula is C₁₆H₁₄ClN₃O, and it has a molecular weight of 299.75 g/mol . The compound features a 4,5-dihydroimidazol-4-one core, with a 2-amino group and two aromatic substituents at the 5-position: a (4-chlorophenyl)methyl group and a phenyl group. The structural arrangement is confirmed by its SMILES representation: NC1=NC(Cc2ccccc2)(c2ccc(Cl)cc2)C(=O)N1 .
Properties
IUPAC Name |
2-amino-4-[(4-chlorophenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVPIFVRTWXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis typically begins with benzylamine derivatives and substituted benzaldehydes. For instance, 4-chlorobenzaldehyde reacts with benzylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an intermediate Schiff base. Subsequent cyclization with cyanamide or urea derivatives under reflux conditions yields the imidazole core.
Reaction Conditions and Yield Optimization
Key parameters include:
-
Temperature : Reflux at 80–100°C for 6–12 hours.
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Solvent : Ethanol or acetonitrile, which balance polarity and boiling point.
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Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, achieving yields of 65–75%.
Table 1: Traditional Synthesis Conditions and Outcomes
| Starting Materials | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine + 4-Cl-Benzaldehyde | ZnCl₂ | Ethanol | 8 | 68 |
| 3-Cl-Ph-CH₂NH₂ + Benzaldehyde | None | Acetonitrile | 10 | 72 |
One-Pot Synthesis Under Neat Conditions
Green Chemistry Methodology
A solvent-free, one-pot approach minimizes waste and simplifies purification. Ethyl cyanoacetate and ethyl glycinate hydrochloride react with primary amines (e.g., 4-chlorobenzylamine) at 70°C for 2 hours, forming the imidazole ring via sequential nucleophilic attacks.
Mechanism and Advantages
Table 2: One-Pot Synthesis Optimization
Reflux Methods with Catalytic Agents
Catalyzed Cyclization
Refluxing 3-(4-chlorophenyl)-5-benzyl-4,5-dihydro-1H-imidazol-4-one with ammonium acetate in acetic acid introduces the amino group at position 2. Catalysts like p-toluenesulfonic acid (PTSA) enhance reaction rates, reducing reflux time to 4–6 hours.
Solvent and Stoichiometry Effects
-
Acetic Acid : Acts as both solvent and proton donor, stabilizing intermediates.
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Molar Ratios : A 1:1.2 ratio of imidazolone to ammonium acetate maximizes yield (78%).
Optimization of Reaction Parameters
Molar Ratio Adjustments
Increasing ethyl glycinate hydrochloride to 1.2 equivalents improves nucleophilic attack efficiency, boosting yields from 75% to 90%.
Temperature and Time Trade-offs
Higher temperatures (≥80°C) accelerate reactions but risk decomposition. Optimal balance occurs at 70°C for 2 hours.
Table 3: Impact of Molar Ratios on Yield
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may confer biological activity. The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation.
Case Studies:
- Antimicrobial Activity: Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the imidazole ring can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Research
Preliminary studies suggest that compounds similar to 2-aminoimidazoles may possess anticancer properties. The presence of halogenated phenyl groups can influence the compound's ability to interact with cancer cell pathways.
Relevant Findings:
- A study demonstrated that certain imidazole derivatives could inhibit tumor growth in vitro and in vivo, suggesting a pathway for further exploration in cancer therapeutics .
Neuropharmacology
Imidazole derivatives are also being explored for their effects on the central nervous system. The structural features of 2-aminoimidazoles may allow them to act as modulators of neurotransmitter systems.
Research Insights:
Mechanism of Action
The mechanism of action of 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- Molecular Formula : C₁₇H₁₇N₃O₂
- Molecular Weight : 295.34 g/mol
- Key Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Implications :
- The methoxy group (–OCH₃) is electron-donating, enhancing the electron density of the aromatic ring, whereas the chloro (–Cl) group is electron-withdrawing. This difference may influence solubility, reactivity in electrophilic substitution reactions, and interactions with biological targets (e.g., enzymes or receptors) .
- The molecular weight is slightly lower (295.34 vs. 299.75) due to the absence of a chlorine atom.
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 285.30 g/mol
- Key Differences : The 4-chlorophenyl and phenyl groups are replaced with a furan-2-ylmethyl and 3-methoxyphenyl group.
- The 3-methoxy group may alter steric and electronic interactions compared to the 4-chloro substituent, impacting binding affinity in pharmacological contexts .
Tricyclic Diimidazo Derivatives (e.g., Compound 14s)
- Example Structure: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one
- Key Differences : Extended tricyclic frameworks with additional ether and benzylidene substituents.
- Implications :
Physicochemical and Spectral Data
Notes:
- Compounds 10J, 10k, and related analogs from exhibit higher melting points (200–250°C), likely due to extended conjugation and hydrogen bonding from cyclohexenone moieties .
- The absence of a chlorine atom in the furan-containing analog reduces its molecular weight by ~14.45 g/mol compared to the target compound .
Biological Activity
The compound 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.81 g/mol. The compound features an imidazole ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. For instance, compounds structurally similar to this imidazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro investigations revealed that related compounds exhibit IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. These findings suggest that the presence of halogenated phenyl groups enhances the cytotoxicity of imidazole derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| Compound C | SISO | 14.74 |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. For example, in one study, treatment with a related imidazole compound resulted in an increase in early and late apoptotic cell populations when assessed via flow cytometry .
Antimicrobial Activity
In addition to antitumor properties, imidazole derivatives have shown promise as antimicrobial agents . Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, potentially serving as templates for new antibiotics .
Neuropharmacological Effects
The compound also exhibits neuropharmacological properties, particularly in relation to neurotransmission pathways. It has been linked to potential therapeutic effects in conditions such as depression , anxiety , and neurodegenerative diseases .
Comparative Studies
Comparative studies involving various derivatives of imidazole have been conducted to elucidate structure-activity relationships (SAR). These studies indicate that modifications at specific positions on the imidazole ring can significantly alter biological activity .
| Modification | Activity Type | Observed Effect |
|---|---|---|
| Chlorine Substitution | Antitumor | Increased potency |
| Amino Group Addition | Neuropharmacological | Enhanced receptor binding |
Q & A
Q. What are reliable synthetic methods for preparing 2-amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?
A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a robust approach. For example, reacting amidines with substituted ketones in ethanol or DMF at 80–100°C yields the imidazolone core. This method avoids metal contamination and achieves moderate to high yields (60–85%) . Alternative routes involve Vilsmeier–Haack reactions for precursor synthesis, as demonstrated for structurally related dihydroimidazolones .
Q. How can researchers characterize the purity and structure of this compound?
Combine NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) for structural validation. For example:
- ¹H NMR : Look for characteristic imidazolone NH signals (δ 6.5–7.5 ppm) and aromatic protons from the chlorophenyl/phenyl groups (δ 7.2–7.8 ppm) .
- MS : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the imidazolone scaffold . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~65%, H: ~4.5%, N: ~10%) to verify purity .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?
Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. For example:
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model chemical shifts and compare with experimental NMR data. Use software likeMultiwfn for electron density topology analysis to identify hydrogen bonding or charge distribution anomalies .
- Validate tautomeric forms via X-ray crystallography . For structurally analogous compounds, SHELX refinement (e.g., SHELXL) resolves bond length/angle inconsistencies, as seen in related imidazolone derivatives .
Q. What strategies optimize stereochemical control during synthesis?
The compound’s dihydroimidazolone ring may form stereocenters. To enhance enantiomeric purity:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
- Employ HPLC with chiral columns (e.g., CHIRALPAK® IA) for resolution, referencing methods validated for similar 4,5-dihydro-1H-imidazol-5-ones .
- For crystallographic confirmation, refine structures using ORTEP-3 to visualize stereochemistry and assess racemization risks .
Q. How can reaction conditions be optimized to minimize side products (e.g., over-oxidation or dimerization)?
- Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., enamine or enol forms).
- Adjust solvent polarity (e.g., switch from DMF to ethanol) to stabilize the imidazolone core and reduce dimerization, as shown in base-promoted syntheses .
- Conduct kinetic studies using HPLC to identify optimal temperature/time profiles. For example, maintaining temperatures below 100°C prevents decomposition of sensitive amino groups .
Q. What computational tools model the compound’s electronic properties for structure-activity relationship (SAR) studies?
- Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices, identifying nucleophilic/electrophilic sites. This is critical for SAR in drug design .
- Perform molecular docking (e.g., AutoDock Vina) with target proteins, parameterizing the compound’s dihydroimidazolone ring and chlorophenyl group based on crystallographic data from analogs .
Methodological Considerations
Q. How should researchers handle the compound’s sensitivity to moisture or oxidation?
- Store under inert atmosphere (N₂/Ar) at –20°C.
- Conduct reactions in anhydrous solvents (e.g., THF or CH₂Cl₂) with molecular sieves to prevent hydrolysis of the imidazolone ring .
- Use TLC with UV visualization or HPLC-PDA to detect oxidative byproducts during purification .
Q. What experimental protocols validate the compound’s biological activity in academic settings?
- For enzyme inhibition assays (e.g., kinase targets), use fluorescence polarization or surface plasmon resonance (SPR) . Reference protocols from structurally related imidazolones with reported IC₅₀ values .
- Pair in vitro data with molecular dynamics simulations (e.g., GROMACS) to correlate binding affinity with conformational flexibility of the chlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
